molecular formula C32H48O5 B210930 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate CAS No. 35738-25-1

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate

Cat. No. B210930
CAS RN: 35738-25-1
M. Wt: 512.7 g/mol
InChI Key: RJEUVXAJCYTMIC-UHFFFAOYSA-N
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Description

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is a triterpenoid . Triterpenoids are terpene molecules containing six isoprene units .


Molecular Structure Analysis

The molecular formula of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is C32H48O5. Its molecular weight is 512.7 g/mol.


Physical And Chemical Properties Analysis

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is an extremely weak basic compound .

Scientific Research Applications

  • Majumder and Bagchi (1983) explored oxidative transformations of triterpenoids, which are relevant for understanding the chemical behavior and potential applications of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate in synthetic organic chemistry (Majumder & Bagchi, 1983).

  • Sejbal et al. (2000) discussed the preparation and conformational analysis of 1,2-Seco derivatives of 19β,28-Epoxy-18α-oleanane, which can provide insights into the structural and conformational properties of similar compounds (Sejbal et al., 2000).

  • Kitagawa, Kitazawa, and Yosioka (1972) investigated the photochemical transformation of oleanolic acid, a process relevant for understanding the photochemical properties of similar epoxy-oleanane derivatives (Kitagawa, Kitazawa, & Yosioka, 1972).

  • Mahadik et al. (2009) studied beta-amino alcohol derivatives, which can shed light on the potential applications of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate in asymmetric synthesis and catalysis (Mahadik et al., 2009).

  • Singh and Kamboj (2010) synthesized β-amino alcohols from methyl epoxy stearate, which might provide a parallel for understanding the reactivity and potential applications of similar epoxy compounds (Singh & Kamboj, 2010).

  • El‐Seedi, Hazell, and Torssell (1994) isolated various triterpenes and determined the structure of a new triterpene similar to the compound , contributing to the understanding of its structural and functional properties (El‐Seedi, Hazell, & Torssell, 1994).

  • Boar, Joukhadar, Luque, Mcghie, Barton, Arigoni, Brunner, and Giger (1978) explored the transformation of β-amyrin into oleanolic acid, providing a context for understanding similar transformations in related compounds (Boar et al., 1978).

  • Sejbal, Klinot, and Buděšínský (1991) studied the photolyses and pyrolyses of triterpenoid nitrites, which can be relevant for understanding the stability and reactivity of similar epoxy triterpenoids (Sejbal, Klinot, & Buděšínský, 1991).

  • Pradhan, Chakraborty, and Weyerstahl (1987) conducted studies on the oxidation of triterpenoids, which is important for understanding the oxidative behavior of similar compounds (Pradhan, Chakraborty, & Weyerstahl, 1987).

  • Woo, Kang, and Jew (1985) investigated the cycloetherification of hydroxyoleanenes, which might offer insights into the cyclization reactions of similar compounds (Woo, Kang, & Jew, 1985).

properties

IUPAC Name

(6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O5/c1-18(33)35-21-10-11-28(6)19(27(21,4)5)9-12-29(7)23(28)22-24(36-22)32-20-17-26(2,3)13-15-31(20,25(34)37-32)16-14-30(29,32)8/h19-24H,9-17H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEUVXAJCYTMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate

CAS RN

35738-25-1
Record name 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

329 - 331 °C
Record name 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031879
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
P Teerakitchotikan, T Tangpao… - … Journal of Health …, 2022 - rescon.jssuni.edu.in
This study aimed to differentiate the morphological characteristics, chemical constituents, and bioactive potential of Acanthaceae family plants, specifically three Phlogacanthus species …
Number of citations: 0 rescon.jssuni.edu.in

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